Efonidipine hydrochloride
概要
説明
Efonidipine hydrochloride is a dihydropyridine calcium channel blocker. It was first marketed by Shionogi & Co. in Japan in 1995 under the trade name Landel . This compound is known for its ability to block both T-type and L-type calcium channels, making it effective in treating hypertension and angina pectoris .
準備方法
Synthetic Routes and Reaction Conditions: Efonidipine hydrochloride can be synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically involves the formation of a dihydropyridine ring, which is a characteristic feature of calcium channel blockers . The process includes the use of reagents such as acetonitrile, potassium dihydrogen phosphate buffer, and ammonium acetate buffer .
Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. One such method involves the use of Parteck® SLC mesoporous silica polymer to create an amorphous solid dispersion of the drug . This method improves the solubility and therapeutic efficacy of the compound.
化学反応の分析
反応の種類: エフォニジピン塩酸塩は、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。 These reactions are essential for its synthesis and modification .
一般的な試薬と条件: The common reagents used in the reactions involving efonidipine hydrochloride include acetonitrile, potassium dihydrogen phosphate buffer, and ammonium acetate buffer . The conditions for these reactions are typically optimized using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
主な生成物: The major products formed from these reactions include various derivatives of this compound, which are used for different therapeutic applications .
4. 科学研究への応用
エフォニジピン塩酸塩は、幅広い科学研究への応用範囲を持っています。 It is primarily used in the treatment of hypertension and angina pectoris due to its ability to block calcium channels . Additionally, it has been studied for its potential use in treating atherosclerosis and acute renal failure . The compound’s unique ability to block both T-type and L-type calcium channels makes it a valuable tool in cardiovascular research .
In the field of pharmacology, this compound is used to study the effects of calcium channel blockers on blood pressure and heart rate . It is also used in the development of new therapeutic agents for cardiovascular diseases .
科学的研究の応用
Efonidipine hydrochloride has a wide range of scientific research applications. It is primarily used in the treatment of hypertension and angina pectoris due to its ability to block calcium channels . Additionally, it has been studied for its potential use in treating atherosclerosis and acute renal failure . The compound’s unique ability to block both T-type and L-type calcium channels makes it a valuable tool in cardiovascular research .
In the field of pharmacology, this compound is used to study the effects of calcium channel blockers on blood pressure and heart rate . It is also used in the development of new therapeutic agents for cardiovascular diseases .
作用機序
Efonidipine hydrochloride exerts its effects by inhibiting both L-type and T-type calcium channels . This inhibition leads to vasodilation and decreased automaticity of the heart, resulting in a reduction in blood pressure and heart rate . The compound acts on sinoatrial node cells by inhibiting T-type calcium channel activity, which prolongs the late phase-4 depolarization of the sinoatrial node action potential . This action decreases myocardial oxygen demand and increases blood flow to the coronary arteries, thereby attenuating myocardial ischemia .
類似化合物との比較
Efonidipine hydrochloride is unique among calcium channel blockers due to its ability to block both T-type and L-type calcium channels . This dual action distinguishes it from other dihydropyridine calcium channel blockers such as amlodipine and nifedipine, which primarily block L-type calcium channels .
類似化合物:
- アムロジピン
- ニフェジピン
- フェロジピン
These compounds are also used to treat hypertension and angina pectoris but differ in their specific mechanisms of action and pharmacological profiles .
特性
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVTXPCIJDYQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911942 | |
Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111011-53-1 | |
Record name | Efonidipine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111011-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efonidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFONIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。